molecular formula C14H16ClN3O2S B2411580 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea CAS No. 900009-41-8

1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea

Cat. No.: B2411580
CAS No.: 900009-41-8
M. Wt: 325.81
InChI Key: FSFHFZIEWGYJKF-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a chlorophenyl group, a thio propyl group, and a methylisoxazole group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea typically involves multiple steps, starting with the preparation of the chlorophenyl thio propyl intermediate. This intermediate is then reacted with the appropriate isoxazole derivative under controlled conditions to form the final product. The reaction conditions often require the use of aprotic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the required reaction conditions. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

This compound has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block for synthesizing more complex molecules.

  • Biology: Its biological activity can be studied for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)piperazine: This compound shares the chlorophenyl group but has a different core structure.

  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: Another related compound with a piperazine core and phenylethyl group.

Uniqueness: 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure sets it apart from other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfanylpropyl]-3-(5-methyl-1,2-oxazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-10-9-13(18-20-10)17-14(19)16-7-2-8-21-12-5-3-11(15)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFHFZIEWGYJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCCCSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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